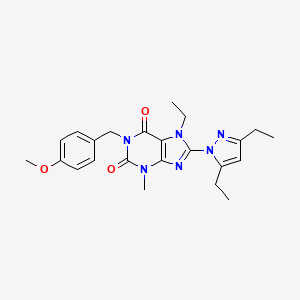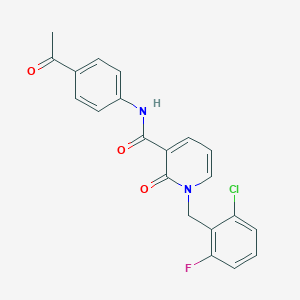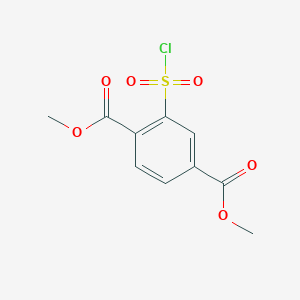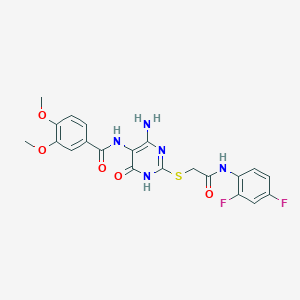
8-(3,5-diethyl-1H-pyrazol-1-yl)-7-ethyl-1-(4-methoxybenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(3,5-diethyl-1H-pyrazol-1-yl)-7-ethyl-1-(4-methoxybenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C23H28N6O3 and its molecular weight is 436.516. The purity is usually 95%.
BenchChem offers high-quality 8-(3,5-diethyl-1H-pyrazol-1-yl)-7-ethyl-1-(4-methoxybenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(3,5-diethyl-1H-pyrazol-1-yl)-7-ethyl-1-(4-methoxybenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Crystal Structure
Compounds with structural similarities, such as various pyrazole and purine derivatives, are frequently synthesized for their unique chemical and physical properties. The study by Meskini et al. (2010) demonstrates the synthesis of a related compound, highlighting the importance of these processes in developing new chemical entities with potential applications in medicinal chemistry and material science. The crystal packing and interactions, such as C—H⋯O interactions, are of particular interest for understanding the compound's structural stability and reactivity (Meskini et al., 2010).
Antidepressant Properties
Related chemical structures have been explored for their pharmacological properties, including antidepressant effects. For example, Khaliullin et al. (2018) synthesized a compound with antidepressant activity, indicating the potential of similar structures in contributing to the development of new therapeutic agents (Khaliullin et al., 2018).
Supramolecular Structures
Research on supramolecular structures of similar compounds has been conducted to understand their potential applications in nanotechnology and material science. Trilleras et al. (2008) investigated hydrogen-bonded supramolecular structures, which could have implications for designing new materials with specific properties (Trilleras et al., 2008).
Adenosine Receptor Antagonism
Elzein et al. (2006) synthesized a series of purine derivatives as A2B adenosine receptor antagonists, highlighting the relevance of similar structures in developing drugs targeting adenosine receptors, which could have various therapeutic applications, including in cardiovascular diseases and cancer (Elzein et al., 2006).
Anticancer and Antimicrobial Activities
Several studies have focused on the synthesis and evaluation of pyrazole and purine derivatives for their anticancer and antimicrobial activities. For example, Ashour et al. (2012) described the synthesis of triazino and triazolo[4,3-e]purine derivatives, testing them for anticancer, anti-HIV, and antimicrobial activities. These efforts underline the potential of similar structures in drug discovery and development (Ashour et al., 2012).
Eigenschaften
IUPAC Name |
8-(3,5-diethylpyrazol-1-yl)-7-ethyl-1-[(4-methoxyphenyl)methyl]-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N6O3/c1-6-16-13-17(7-2)29(25-16)22-24-20-19(27(22)8-3)21(30)28(23(31)26(20)4)14-15-9-11-18(32-5)12-10-15/h9-13H,6-8,14H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDVQMKIUXALGTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1C2=NC3=C(N2CC)C(=O)N(C(=O)N3C)CC4=CC=C(C=C4)OC)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(3,5-diethyl-1H-pyrazol-1-yl)-7-ethyl-1-(4-methoxybenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)methyl]quinolin-8-yl N,N-dimethylcarbamate](/img/structure/B2626181.png)
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid hydrochloride](/img/structure/B2626182.png)


![(E)-2-((2,3-dichlorobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2626187.png)
![4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3,5-isoxazolediol](/img/structure/B2626188.png)
![N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenecarbohydrazide](/img/structure/B2626190.png)



![N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2626199.png)
